molecular formula C12H15NO4 B190853 Cotarnine CAS No. 82-54-2

Cotarnine

Cat. No. B190853
CAS RN: 82-54-2
M. Wt: 237.25 g/mol
InChI Key: PAPMYQLKLNRZIR-UHFFFAOYSA-N
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Description

Cotarnine is a crystalline alkaloid obtained by the oxidation of narcotine . It has been used chiefly in the form of its chloride C12H14ClNO3 to check bleeding especially from small blood vessels .


Synthesis Analysis

The synthesis of cotarnine involves the oxidation of narcotine . In a study, 20 amino acid conjugated derivatives of noscapine and cotarnine at the 6-position were synthesized and evaluated for anticancer activity .


Molecular Structure Analysis

Cotarnine is a chemical compound with the molecular formula C12H15NO4 . It has a mass of 237.1±0 dalton .


Chemical Reactions Analysis

Cotarnine undergoes electrophilic Einhorn acylamidomethylation with a yield of 60–95% and sulfochlorination with chlorosulfonic acid at position 5 . At the same time, cotarnone and its derivatives undergo additional O-protodemethylation .


Physical And Chemical Properties Analysis

Cotarnine has a molecular weight of 237.252 Da and a monoisotopic mass of 237.100113 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 365.3±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Cotarnine, a derivative of the opium alkaloid noscapine, has been explored for various scientific research applications. Here’s a comprehensive analysis focusing on unique applications:

Pharmacological Studies

Cotarnine has been the subject of pharmacological studies due to its structural similarity to noscapine, which is known for its antitussive (cough suppressant) properties. Researchers are investigating cotarnine’s potential in creating new pharmacological agents .

Synthesis of Bioactive Compounds

Recent developments in cotarnine chemistry have led to the synthesis of various bioactive products. These compounds are being studied for their potential applications in medicine, particularly for their cytotoxic activities against diverse cancer cell lines .

Analytical Chemistry

Cotarnine is used as a standard in analytical methods such as LC–MS-MS for the determination of cotinine in human plasma. This application is crucial in epidemiological studies and for batch analyses of large sample sets .

Drug Development

The cotarnine core is being utilized in the design and synthesis of several pharmaceutically active compounds. These compounds are evaluated for their biological activities, which could lead to the development of new drugs .

Safety and Hazards

Cotarnine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . If inhaled or ingested, move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately .

Future Directions

Cotarnine and its derivatives have considerable potential for transformation into biologically active structures due to the possibility of the ring-chain tautomerism of the piperidine fragment of the molecule and the formation of a highly reactive minor bifunctional form . This suggests that cotarnine could be a promising candidate for further preclinical investigations .

Mechanism of Action

Target of Action

Cotarnine primarily targets the smooth muscles of internal organs, particularly the uterus . It acts as a uterotonic agent, increasing the tone of these muscles . This action is particularly significant in the treatment of uterus subinvolution (after childbirth and abortion), dysfunctional uterine bleeding, and bleeding due to fibroids and inflammatory processes .

Mode of Action

It is known that it interacts with its targets, leading to an increase in the tone of smooth muscles of internal organs . This interaction results in changes that aid in the treatment of conditions such as uterus subinvolution and dysfunctional uterine bleeding .

Biochemical Pathways

It is synthesized from noscapine via an oxidative degradation process in the presence of hno3 . Dehydration in the presence of trifluoroacetic acid (TFA) and subsequent reduction with NaBH4 produces hydrocotarnine .

Pharmacokinetics

It is known that cotinine, a major metabolite of nicotine and structurally similar to cotarnine, has an in vivo half-life of approximately 20 hours . It is typically detectable for several days (up to one week) after the use of tobacco

Result of Action

It has been shown that cotarnine exhibits antitumor activities against several types of cancer . In a study, amino acid conjugated derivatives of Cotarnine were synthesized and evaluated for anticancer activity in both in vitro and in vivo conditions . The study found that these derivatives demonstrated improved apoptotic activity compared to those of noscapine and cotarnine .

Action Environment

It is known that many factors, including psychological stress, can influence the effect of agonists and modulators on the function and expression of the nicotinic acetylcholine receptors As Cotarnine is structurally similar to cotinine, which is known to interact with these receptors, it is possible that similar environmental factors could influence Cotarnine’s action

properties

IUPAC Name

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-13-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(13)14/h5,12,14H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPMYQLKLNRZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274484, DTXSID40871559
Record name Cotarnine
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Record name 4-Methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cotarnine

CAS RN

82-54-2, 59760-32-6
Record name 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol
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Record name Cotarnine
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Record name NSC121978
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Record name Cotarnine
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Record name Cotarnine
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Record name COTARNINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Cotarnine has the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol. []

A: Spectroscopic analysis of Cotarnine and its degradation products can be performed using techniques like UV, IR, 1H-NMR, and mass spectrometry. This allows for identification and structural elucidation. [, , ] For instance, Cotarnine exhibits fluorescence with varying spectral properties depending on the solvent and pH. []

A: Cotarnine is often synthesized through the oxidative degradation of Noscapine, a phthalide isoquinoline alkaloid found in the opium poppy. [, ] A practical synthesis method involves a multi-step process starting from 2-methoxy-3,4-(methylenedioxy)benzaldehyde. This route includes a cyclization step, acetylation, hydrogenolysis, and a final oxidation with I2 followed by basification to yield Cotarnine. []

A: Yes, Cotarnine has been successfully modified through various chemical reactions. For example, researchers have synthesized amino acid conjugates of Cotarnine at the 6-position to explore potential improvements in antitumor activity. [] Additionally, reactions with acyl/aryl ketones have been employed to create diverse 1,2,3,4-tetrahydroisoquinoline derivatives. [] Other modifications include reactions with barbituric acids to form spirocyclic systems, [] and reactions with acetylenes to synthesize propargylic derivatives. []

A: While the exact mechanism of action for Cotarnine's antitumor activity is still under investigation, research suggests it might involve interaction with tubulin, a protein crucial for cell division. [] Specifically, molecular docking studies point to Cotarnine potentially binding to tubulin, which could disrupt microtubule dynamics and ultimately inhibit tumor cell growth. []

A: Cotarnine can be susceptible to degradation, particularly under acidic and basic conditions, as well as upon exposure to light. [] This necessitates careful consideration during formulation and storage. Currently, research is exploring various strategies to improve its stability, solubility, and bioavailability. []

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